N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substituents, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets and alter their activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A basic scaffold with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another bicyclic system with diverse biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZPTSIXZYUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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